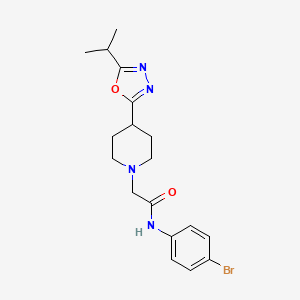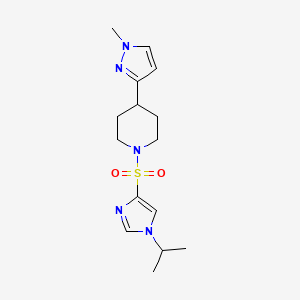![molecular formula C15H12ClN3S2 B2624277 5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 81863-74-3](/img/structure/B2624277.png)
5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide” is a chemical compound with the molecular formula C15H12ClN3S2 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been associated with a wide range of biological activities .
Mechanism of Action
5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide acts as a redox-active compound, meaning that it can be oxidized and reduced. It can be oxidized by hydrogen sulfide, which is then converted to sulfite and hydrosulfide. In addition, this compound can be reduced by thioredoxin reductase, which is then converted to thioredoxin and glutathione reductase.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity, which can help protect cells from oxidative stress. In addition, it has been shown to reduce the production of reactive oxygen species, which can lead to cell damage and death. It has also been shown to reduce inflammation and to have an anti-cancer effect.
Advantages and Limitations for Lab Experiments
The advantages of using 5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide in laboratory experiments include its ability to be easily synthesized and its ability to detect hydrogen sulfide, thioredoxin reductase, and glutathione reductase. Its ability to act as an antioxidant and to reduce the production of reactive oxygen species is also an advantage. However, there are some limitations to using this compound in laboratory experiments. It is not very stable, and it can be easily oxidized and reduced. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for 5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide. One potential direction is to further study its antioxidant properties and its ability to reduce the production of reactive oxygen species. Another potential direction is to further study its ability to detect hydrogen sulfide, thioredoxin reductase, and glutathione reductase. Additionally, this compound could be used to develop new drugs or therapies for a variety of diseases, such as cancer and inflammation. Finally, this compound could be used to develop new fluorescent probes for the detection of hydrogen sulfide in biological systems.
Synthesis Methods
5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is synthesized through a multi-step reaction starting with 4-chlorophenylsulfanylmethyl-4-phenyl-1,2,4-triazole and hydroxylamine hydrochloride. The reaction is then followed by the addition of sodium hydroxide and sulfuric acid, and then the addition of sodium hydrosulfide. The final product, this compound, is then isolated and purified.
Scientific Research Applications
5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide has been studied for its potential use in scientific and medical research applications. It has been used as a fluorescent probe for the detection of hydrogen sulfide in biological systems. It has also been used to detect the presence of certain tumor markers, such as thioredoxin reductase and glutathione reductase. In addition, this compound has been used as an antioxidant, and it has been shown to reduce the production of reactive oxygen species.
properties
IUPAC Name |
3-[(4-chlorophenyl)sulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S2/c16-11-6-8-13(9-7-11)21-10-14-17-18-15(20)19(14)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBINDTFLQWWCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-mesityl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2624195.png)
![2-(4-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2624197.png)
![[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2624199.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide](/img/structure/B2624205.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2624213.png)

